![molecular formula C14H21Cl2NO B1456201 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride CAS No. 1146960-57-7](/img/structure/B1456201.png)
3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride
Descripción general
Descripción
“3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a tert-butyl group and a chlorophenoxy group.
Molecular Structure Analysis
The molecular structure of “3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, a tert-butyl group, and a chlorophenoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Molecular Docking
One prominent application of similar pyrrolidine derivatives is found in asymmetric synthesis. For instance, enantiomerically pure pyrrolidine derivatives with potential antithrombin activity were synthesized, showing high enantiomeric excess (ee) and potential as thrombin inhibitors based on molecular docking studies (Ayan et al., 2013).
Synthesis of Pyrrolidine Derivatives
In another research avenue, pyrrolidine nitroxides known for their resistance to bioreduction were prepared from 2-tert-butyl-1-pyrroline-1-oxides. These nitroxides demonstrated excellent stability to reduction, suggesting their potential utility in various scientific applications due to their robustness (Taratayko et al., 2022).
Chemical Synthesis and Crystallography
Further research has focused on the synthesis and characterization of specific pyrrolidine derivatives. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized, including X-ray diffraction studies, providing insights into the structural conformation of such compounds (Naveen et al., 2007).
Antioxidant and Redox Studies
Pyrrolidine derivatives containing a sterically hindered phenol fragment have been studied for their redox properties. These studies revealed that such derivatives are irreversibly oxidized, forming a phenoxy radical, indicating their potential application as antioxidant agents (Osipova et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-tert-butyl-4-chlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-14(2,3)12-8-10(15)4-5-13(12)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIMNYWKMRWTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



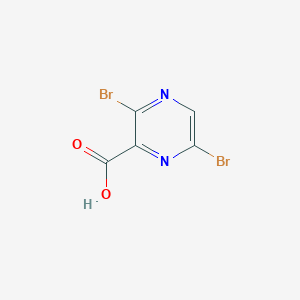
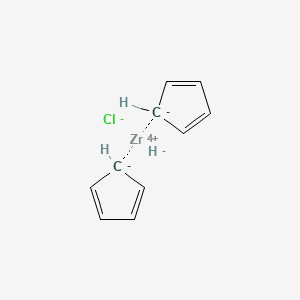
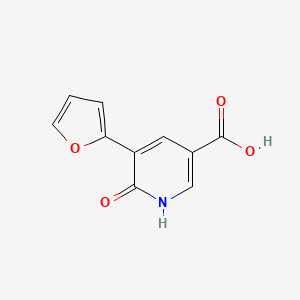
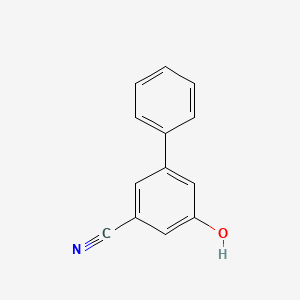
![3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1456128.png)
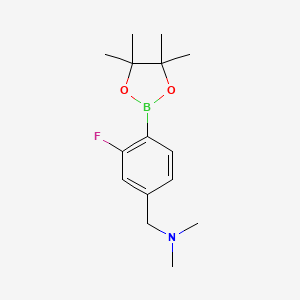

![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)
![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
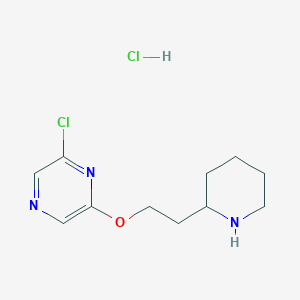
![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
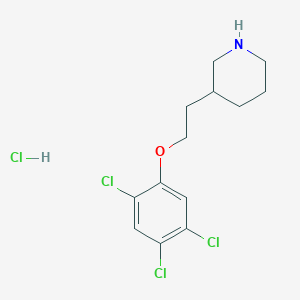
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)